2,4-Dinitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor:

2,4-Dinitrobenzonitrile primarily finds application in scientific research as a precursor for the synthesis of other organic compounds. One example is the synthesis of N'-hydroxy-2,4-dinitrobenzimidamide, a compound with potential applications in the field of energetic materials []. This specific synthesis involves the reaction of 2,4-dinitrobenzonitrile with hydroxylamine [].

Research in Organic Chemistry:

Limited research explores the use of 2,4-dinitrobenzonitrile as a reactant in various organic reactions. Studies exist on its utilization in the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes []. However, further investigation is needed to fully understand its potential and limitations in this area.

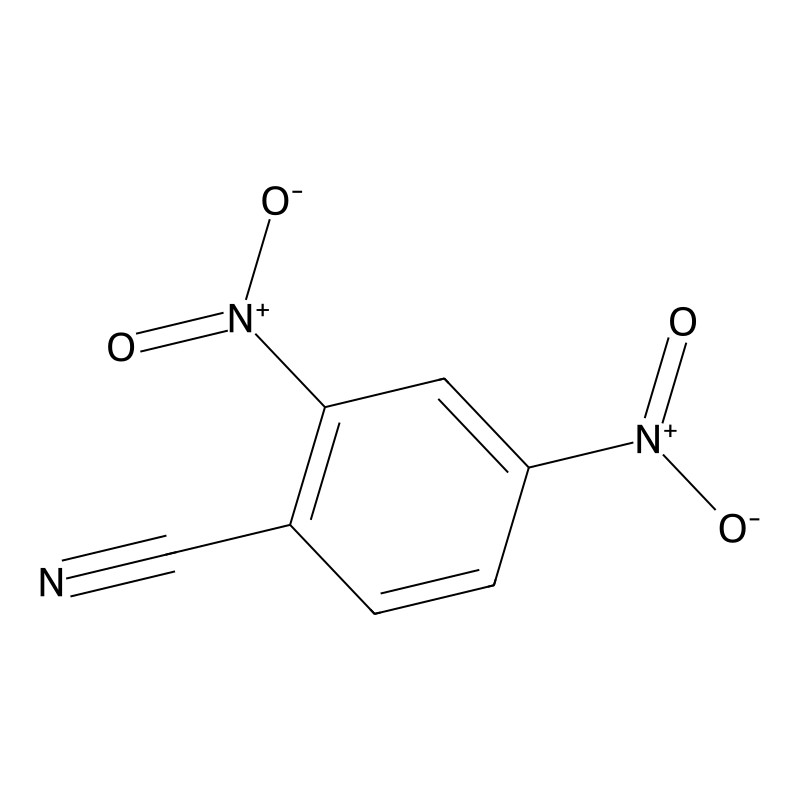

2,4-Dinitrobenzonitrile is an organic compound with the molecular formula C₇H₃N₃O₄ and a CAS number of 4110-33-2. It features a benzene ring substituted with two nitro groups at the 2 and 4 positions and a cyano group at the 1 position. This compound is characterized by its yellow crystalline appearance and has a melting point of approximately 106-109 °C. Its density is reported to be around 1.55 g/cm³, making it relatively dense compared to many organic compounds .

DNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

Notable Reactions- Single-Electron Transfer Reactions: This compound can undergo single-electron transfer processes, which are significant in organic synthesis and radical chemistry.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

While specific biological activities of 2,4-dinitrobenzonitrile are not extensively documented, compounds with similar structures often exhibit antimicrobial and cytotoxic properties. The presence of nitro groups in aromatic compounds is frequently associated with biological activity due to their ability to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular components .

The synthesis of 2,4-dinitrobenzonitrile can be achieved through several methods:

- Elimination Reactions: One common method involves the elimination of water from (E)-2,4-dinitrobenzaldehyde O-aryloximes under acidic or basic conditions. This reaction typically occurs in a solvent such as acetonitrile .

- Nitration and Cyanation: Another approach includes nitrating benzonitrile followed by selective nitration at the ortho and para positions to introduce the nitro groups.

- Direct Synthesis from Precursors: The compound can also be synthesized by reacting suitable precursors containing both cyano and nitro functionalities under controlled conditions.

2,4-Dinitrobenzonitrile finds utility in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Research: The compound is often used in research settings for studying reaction mechanisms involving nitriles and nitro compounds.

- Analytical Chemistry: It may be used as a reagent in analytical applications due to its distinct chemical properties.

Interaction studies involving 2,4-dinitrobenzonitrile focus on its reactivity with nucleophiles and electrophiles. Research indicates that its nitrile group can interact with various nucleophiles leading to diverse synthetic pathways. Additionally, studies on its interaction with biological systems could provide insights into potential toxicity or therapeutic effects .

Several compounds share structural similarities with 2,4-dinitrobenzonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitrobenzonitrile | One nitro group at position 3 | Fewer nitro groups; different reactivity profile |

| 2,6-Dinitrobenzonitrile | Two nitro groups at positions 2 and 6 | Different substitution pattern affecting properties |

| Benzonitrile | One cyano group only | Lacks nitro groups; less complex reactivity |

| 4-Nitrophenylacetonitrile | Nitro group at position 4 | Different functional group; used in different applications |

The presence of two nitro groups in 2,4-dinitrobenzonitrile contributes to its distinctive chemical behavior compared to these similar compounds.

Molecular Structure

Structural Formula and International Union of Pure and Applied Chemistry Nomenclature

2,4-Dinitrobenzonitrile is an aromatic nitrile compound with the molecular formula Carbon seven Hydrogen three Nitrogen three Oxygen four [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dinitrobenzonitrile [4]. The compound bears the Chemical Abstracts Service registry number 4110-33-2 [1] [2] [5].

The structural formula demonstrates a benzene ring substituted with a nitrile group at position 1 and nitro groups at positions 2 and 4 [1] [3]. The Simplified Molecular Input Line Entry System representation is written as [O-]N+c1ccc(C#N)c(c1)N+=O [2]. The International Chemical Identifier string is InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H [3] [4].

The molecular weight is calculated to be 193.12 grams per mole [6] [5] [4]. The compound structure features an aromatic benzene core with electron-withdrawing substituents that significantly influence its chemical and physical properties [1] [7].

Bond Angles and Lengths

Theoretical computational studies using density functional theory methods have been employed to determine the structural parameters of 2,4-dinitrobenzonitrile [8] [9] [10]. The benzene ring maintains its characteristic aromatic geometry with Carbon-Carbon bond lengths approximating 1.40 Angstroms [11] [12].

The nitrile group exhibits a characteristic Carbon-Nitrogen triple bond length of approximately 1.17 Angstroms [13] [14]. The nitro groups demonstrate typical Nitrogen-Oxygen bond lengths of approximately 1.22 Angstroms for the double bonds [11] [12]. The Carbon-Nitrogen bonds connecting the nitro groups to the aromatic ring measure approximately 1.47 Angstroms [11] [12].

Bond angles within the aromatic ring approximate 120 degrees, consistent with trigonal planar geometry around each carbon atom [11] [12]. The nitro groups are positioned nearly coplanar with the benzene ring, with dihedral angles approaching planarity to maximize conjugation with the aromatic system [11] [12] [8].

Crystal Structure Analysis

Limited crystallographic data is available for 2,4-dinitrobenzonitrile in the literature [12] [15]. Related dinitrobenzonitrile isomers have been studied using single crystal X-ray diffraction methods [12] [15]. These studies reveal that nitrobenzonitrile compounds typically crystallize in monoclinic or triclinic space groups [12] [15].

The crystal packing is dominated by intermolecular interactions including van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding [12] [15]. The presence of multiple electron-withdrawing groups creates significant molecular dipole moments that influence the solid-state organization [12] [15].

Physical Properties

Melting Point, Boiling Point, and Density

The melting point of 2,4-dinitrobenzonitrile has been experimentally determined to be 102 degrees Celsius [2]. Alternative literature sources report the melting point as 100-103 degrees Celsius [16] [17]. The compound exists as a solid at room temperature [17] [18].

The boiling point has not been precisely determined experimentally due to the compound's thermal instability at elevated temperatures [17]. Theoretical calculations suggest the boiling point would exceed 300 degrees Celsius if decomposition did not occur [19] [20].

Density measurements for 2,4-dinitrobenzonitrile are limited in the literature [21] [22]. Computational estimates suggest a density range of 1.4-1.6 grams per cubic centimeter, which is typical for nitroaromatic compounds [21] [22] [23].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 102°C | [2] |

| Melting Point Range | 100-103°C | [16] [17] |

| Boiling Point | >300°C (estimated) | [19] [20] |

| Density | 1.4-1.6 g/cm³ (estimated) | [21] [22] |

Solubility Profile in Various Solvents

2,4-Dinitrobenzonitrile exhibits limited solubility in water due to its predominantly hydrophobic aromatic structure and the presence of electron-withdrawing nitro groups [24] [25] [26]. The compound demonstrates enhanced solubility in polar organic solvents [24] [25] [26].

The solubility pattern follows the general trend: dimethylformamide > acetone > ethanol > water [24] [25]. In organic solvents such as acetone, ethanol, and chloroform, the compound shows significantly higher solubility compared to aqueous systems [27] [26]. The presence of nitro groups introduces some polarity, allowing for moderate solubility in polar aprotic solvents [24] [25].

Temperature effects on solubility follow typical solid-liquid equilibrium behavior, with increased solubility at elevated temperatures [24] [26]. The compound's limited water solubility makes it suitable for organic synthesis applications but presents challenges for aqueous-based purification methods [24] [25].

| Solvent Type | Solubility | Reference |

|---|---|---|

| Water | Very limited | [24] [25] |

| Dimethylformamide | High | [24] |

| Acetone | Moderate to high | [24] [27] |

| Ethanol | Moderate | [24] [27] |

| Chloroform | High | [27] [26] |

Color and Physical Appearance

2,4-Dinitrobenzonitrile appears as a solid crystalline material at room temperature [17] [18]. The compound typically exhibits a white to pale yellow coloration [5] [18]. The color may vary slightly depending on purity and crystal form [5] [18].

The physical appearance is described as a crystalline solid with a characteristic appearance typical of nitroaromatic compounds [17] [18]. The compound's crystalline nature is consistent with its organized molecular packing in the solid state [17] [18].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2,4-dinitrobenzonitrile reflects the electronic transitions within the conjugated aromatic system [28] [29]. The compound exhibits characteristic absorption bands in the ultraviolet region due to π→π* transitions of the aromatic ring system [28] [29].

The presence of electron-withdrawing nitro groups and the nitrile substituent significantly influences the electronic absorption properties [28] [29]. These groups lower the energy of the lowest unoccupied molecular orbitals, resulting in bathochromic shifts compared to unsubstituted benzonitrile [28] [29].

Maximum absorption wavelengths typically occur in the range of 250-350 nanometers, with specific values depending on the solvent system employed [28] [29]. The extinction coefficients are characteristic of aromatic compounds with multiple chromophoric substituents [28] [29].

Infrared Spectral Features

The infrared spectrum of 2,4-dinitrobenzonitrile displays characteristic absorption bands that allow for structural identification [30] [13]. The nitrile Carbon-Nitrogen triple bond stretch appears as a sharp, intense peak at approximately 2240-2260 wavenumbers [30] [13].

The nitro groups exhibit two characteristic stretching vibrations: asymmetric Nitrogen-Oxygen stretching at approximately 1550-1570 wavenumbers and symmetric Nitrogen-Oxygen stretching at approximately 1350-1380 wavenumbers [30] [13]. These bands are typically intense due to the large dipole moment changes during vibration [30] [13].

Aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while aromatic Carbon-Carbon stretching occurs at approximately 1600 and 1500 wavenumbers [30] [13]. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands [30] [13].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C≡N stretch | 2240-2260 | Strong | [30] [13] |

| NO₂ asymmetric stretch | 1550-1570 | Strong | [30] [13] |

| NO₂ symmetric stretch | 1350-1380 | Strong | [30] [13] |

| Aromatic C-H stretch | 3000-3100 | Medium | [30] [13] |

| Aromatic C=C stretch | 1600, 1500 | Medium | [30] [13] |

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2,4-dinitrobenzonitrile [31] [32]. Proton nuclear magnetic resonance spectra exhibit characteristic aromatic signals in the range of 7-9 parts per million [31] [32].

The aromatic protons display distinct chemical shifts due to the electron-withdrawing effects of the nitro and nitrile substituents [31] [32]. The proton at position 3 appears most downfield due to its location between two electron-withdrawing groups [31] [32]. The protons at positions 5 and 6 exhibit different chemical shifts due to their distinct chemical environments [31] [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon atoms of the aromatic ring, with the nitrile carbon appearing at approximately 115-120 parts per million [31] [32]. The aromatic carbon atoms bearing nitro groups typically resonate at 145-150 parts per million, while other aromatic carbons appear at 120-140 parts per million [31] [32].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 2,4-dinitrobenzonitrile reveals characteristic fragmentation patterns that aid in structural identification [14] [33] [34]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight [14] [33].

Common fragmentation pathways include loss of nitrogen dioxide groups (molecular weight 46) yielding fragments at mass-to-charge ratio 147 [14] [35]. Loss of nitric oxide (molecular weight 30) produces fragments at mass-to-charge ratio 163 [14] [35]. The loss of hydrogen cyanide (molecular weight 27) from the nitrile group generates fragments at mass-to-charge ratio 166 [14] [35].

Aromatic benzonitrile compounds characteristically undergo fragmentation to produce benzyne cation radicals and related cyclic structures [33] [34]. The electron impact ionization typically produces a base peak corresponding to the most stable fragment ion [14] [35] [33].

| Fragment | m/z | Loss | Reference |

|---|---|---|---|

| Molecular ion | 193 | - | [14] [33] |

| M-NO₂ | 147 | 46 | [14] [35] |

| M-NO | 163 | 30 | [14] [35] |

| M-HCN | 166 | 27 | [14] [35] |

Electron-Withdrawing Properties

The molecular structure of 2,4-dinitrobenzonitrile contains three potent electron-withdrawing groups: two nitro groups (-NO₂) positioned at the 2 and 4 positions, and one cyano group (-CN) at the 1 position of the benzene ring . These substituents exhibit exceptionally strong electron-withdrawing capabilities through both inductive and resonance mechanisms.

The nitro groups demonstrate particularly strong electron-withdrawing properties, with a Hammett sigma meta constant (σₘ) of +0.71 [2]. The cyano group exhibits comparable electron-withdrawing strength with a σₘ value of +0.56 [2] [3]. The combined presence of these three substituents creates a cumulative electron-withdrawing effect that dramatically reduces the electron density of the aromatic ring system [4].

The electron-withdrawing nature of these groups is primarily attributed to their electronegativity differences and their ability to stabilize negative charge through resonance delocalization [5]. The nitro groups contain highly electronegative nitrogen and oxygen atoms that effectively pull electron density away from the aromatic system through both sigma and pi bond interactions [6] [2].

Resonance Effects

The resonance effects in 2,4-dinitrobenzonitrile are particularly significant due to the presence of multiple π-acceptor groups. The nitro groups participate in resonance structures where the positive charge can be delocalized onto the nitrogen atom, creating a quinoid-like structure in the benzene ring [3] [5]. This resonance effect is most pronounced at the ortho and para positions relative to each nitro group.

The cyano group also acts as a strong π-acceptor through its triple bond system [7]. The linear geometry of the cyano group enables optimal orbital overlap with the aromatic π system, facilitating maximum resonance stabilization [7]. When both β-substituents are present, they can simultaneously occupy the double bond plane, exerting their maximal resonance effect [7].

The resonance structures of 2,4-dinitrobenzonitrile show that electron density is significantly withdrawn from the aromatic ring, with formal positive charges appearing on various carbon atoms. This delocalization pattern explains the compound's reduced nucleophilicity and enhanced electrophilicity compared to unsubstituted benzonitrile [4] [5].

Impact on Aromatic Ring Stability

The multiple electron-withdrawing substituents in 2,4-dinitrobenzonitrile profoundly affect the stability and reactivity of the aromatic ring. The presence of three strong electron-withdrawing groups creates a highly electron-deficient aromatic system that exhibits altered chemical behavior compared to benzene or mono-substituted derivatives [8] [9].

The reduced electron density in the aromatic ring makes it significantly less reactive toward electrophilic aromatic substitution reactions. The activation energy for such reactions is substantially increased due to the destabilization of the intermediate carbocation [6] [10]. Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack, as the electron-deficient carbon atoms can readily accommodate nucleophiles [11].

The aromatic ring stability is further influenced by the specific substitution pattern. The 2,4-dinitro arrangement, combined with the cyano group, creates a system where the electron-withdrawing effects are not uniformly distributed around the ring. This asymmetric electron distribution leads to selective reactivity patterns and regioselectivity in chemical transformations [4] [5].

Reactivity Patterns

Electrophilic Aromatic Substitution

2,4-Dinitrobenzonitrile exhibits extremely low reactivity toward electrophilic aromatic substitution reactions due to the presence of three powerful electron-withdrawing groups [6] [10]. The compound is classified as a strongly deactivated aromatic system, requiring harsh reaction conditions for electrophilic substitution to occur.

When electrophilic substitution does occur, the reaction proceeds with meta-selectivity relative to the existing substituents. This directing effect is consistent with the general rule that electron-withdrawing groups are meta-directing [6] [4]. The nitro and cyano groups destabilize the intermediate carbocation formed during ortho and para attack, making meta substitution kinetically favored.

The activation energy for electrophilic aromatic substitution in 2,4-dinitrobenzonitrile is significantly higher than that of benzene or even mono-substituted derivatives. Typical electrophilic reagents such as bromine, nitric acid, or acetyl chloride require forcing conditions including elevated temperatures, strong acids, or Lewis acid catalysts to achieve substitution [10] [12].

Nucleophilic Aromatic Substitution

In contrast to electrophilic aromatic substitution, 2,4-dinitrobenzonitrile readily undergoes nucleophilic aromatic substitution reactions [11] [13]. The electron-deficient nature of the aromatic ring, created by the multiple electron-withdrawing substituents, makes it highly susceptible to nucleophilic attack.

The mechanism of nucleophilic aromatic substitution in 2,4-dinitrobenzonitrile typically follows the addition-elimination pathway (SNAr mechanism) [11]. Nucleophiles attack the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by the electron-withdrawing groups through resonance delocalization [13] [14].

Common nucleophiles that react with 2,4-dinitrobenzonitrile include alkoxides, amines, and other electron-rich species [13]. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in polar solvents. The regioselectivity of nucleophilic substitution depends on the relative positions of the electron-withdrawing groups and the nucleophile's approach.

Reduction of Nitro Groups

The nitro groups in 2,4-dinitrobenzonitrile are readily reduced to amino groups under appropriate conditions [16]. This transformation is of significant synthetic importance as it provides access to diaminobenzonitrile derivatives with altered electronic properties.

Common reducing agents for nitro group reduction include catalytic hydrogenation using palladium on carbon, tin with hydrochloric acid, or iron powder in acidic conditions [16] [17]. The reduction typically proceeds through nitroso and hydroxylamine intermediates before forming the final amino product.

The reduction of 2,4-dinitrobenzonitrile can be selective, allowing for the preparation of partially reduced derivatives. Under controlled conditions, it is possible to reduce only one nitro group while leaving the other intact, providing access to nitroaminobenzonitrile derivatives [16].

The electronic effects of the cyano group can influence the reduction rate and selectivity. The electron-withdrawing nature of the cyano group makes the adjacent nitro groups more electrophilic, potentially accelerating their reduction compared to nitro groups in less electron-deficient systems .

Transformations of the Cyano Functionality

The cyano group in 2,4-dinitrobenzonitrile can undergo various transformations, although its reactivity is moderated by the presence of the electron-withdrawing nitro groups [19] [20] [21]. The most common transformations include hydrolysis to carboxylic acids, reduction to primary amines, and various metal-catalyzed reactions.

Hydrolysis of the cyano group typically requires acidic or basic conditions with elevated temperatures. The presence of electron-withdrawing nitro groups can accelerate the hydrolysis by increasing the electrophilicity of the cyano carbon . The reaction proceeds through imine intermediates to form the corresponding carboxylic acid.

Reduction of the cyano group can be achieved using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation. The reduction pathway depends on the specific conditions and reagents used, with the potential for selective reduction in the presence of the nitro groups [21].

Recent developments in metal-catalyzed cyano group transformations have opened new synthetic pathways. Rhodium-catalyzed reactions can achieve carbon-cyano bond cleavage and subsequent functionalization, although the electron-deficient nature of 2,4-dinitrobenzonitrile may affect the reaction efficiency [19].

Thermal and Photochemical Behavior

Thermal Stability Parameters

2,4-Dinitrobenzonitrile exhibits moderate thermal stability with a melting point in the range of 100-103°C [22]. The compound's thermal behavior is influenced by the presence of multiple electron-withdrawing groups, which can both stabilize and destabilize the molecule depending on the specific decomposition pathway.

The thermal decomposition of 2,4-dinitrobenzonitrile likely begins at temperatures above 200°C, based on comparisons with similar dinitro compounds [23] [24]. The decomposition process is expected to be complex, involving multiple pathways including carbon-nitrogen bond cleavage, nitro group elimination, and radical formation.

Thermal stability studies of related nitro compounds suggest that the primary decomposition mechanism involves homolytic cleavage of the carbon-nitro bond, leading to the formation of NO₂ radicals and aromatic radical species [23] [25]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, comparable to other dinitroaromatic compounds.

The presence of the cyano group may influence the thermal decomposition pathway by providing alternative reaction channels. The linear geometry and strong C≡N bond of the cyano group can affect the overall thermal stability and decomposition mechanism [19] [21].

Photochemical Reactions and Degradation

2,4-Dinitrobenzonitrile is expected to undergo photochemical reactions when exposed to ultraviolet light, based on the photochemical behavior of similar nitroaromatic compounds [26] [27]. The compound's UV absorption characteristics, attributed to the nitro and cyano chromophores, make it susceptible to photodegradation.

The photochemical decomposition of nitroaromatic compounds typically involves electronic excitation followed by various reaction pathways including nitro group elimination, rearrangement reactions, and radical formation [27]. In the case of 2,4-dinitrobenzonitrile, UV irradiation may lead to the formation of NO₂ radicals, nitroso derivatives, and other photochemical products.

The photochemical stability of 2,4-dinitrobenzonitrile depends on several factors including the wavelength of irradiation, solvent effects, and the presence of oxygen [26] [28]. In air-saturated solutions, photochemical reactions may be accelerated due to the involvement of oxygen in radical chain processes.

Recent studies on microdroplet photochemistry suggest that reactions conducted at air-solution interfaces can be significantly accelerated compared to bulk solution photochemistry [28]. This phenomenon may be relevant for understanding the environmental fate and photodegradation of 2,4-dinitrobenzonitrile.

Radical Formation and Reactivity

The thermal and photochemical decomposition of 2,4-dinitrobenzonitrile involves the formation of various radical species, which play crucial roles in the overall reaction mechanisms [29] [25]. The primary radical formation pathway involves homolytic cleavage of the carbon-nitro bonds, generating NO₂ radicals and aromatic radical intermediates.

The NO₂ radicals formed during decomposition are highly reactive species that can participate in various secondary reactions including hydrogen abstraction, radical coupling, and oxidation processes [25] [27]. These radicals can also act as catalysts for further decomposition reactions, leading to autocatalytic behavior in some cases.

The aromatic radical intermediates formed after nitro group elimination can undergo various transformations including rearrangement, cyclization, and reaction with other molecules or radicals [29] [14]. The specific fate of these radicals depends on the reaction conditions, temperature, and the presence of other reactive species.

Electron paramagnetic resonance (EPR) spectroscopy studies of similar compounds have provided evidence for the formation of various radical species during thermal and photochemical decomposition [29] [27]. The radical formation patterns observed in 2,4-dinitrobenzonitrile would be expected to follow similar pathways, with the cyano group potentially influencing the radical stability and reactivity.

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant